molecular formula C10H13N B3031288 2,2-Dimethyl-3-phenylaziridine CAS No. 23040-89-3

2,2-Dimethyl-3-phenylaziridine

Cat. No.: B3031288
CAS No.: 23040-89-3
M. Wt: 147.22 g/mol
InChI Key: MJEWPHXVKWPHMF-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-phenylaziridine is an organic compound with the molecular formula C10H13N. It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a phenyl group and two methyl groups attached to the aziridine ring, making it a sterically hindered and relatively stable aziridine derivative.

Scientific Research Applications

2,2-Dimethyl-3-phenylaziridine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of bioactive compounds.

    Industry: Used in the production of polymers and other materials with specific properties, such as high strength and chemical resistance.

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H227, H302, H315, H318, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

The future directions for the use of 2,2-Dimethyl-3-phenylaziridine could involve its use in the development of future macromolecular architectures . The resulting polymers from the polymerization of ring-strained nitrogen-containing monomers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-3-phenylaziridine can be synthesized through several methods, including:

    Cyclization of N-(2,2-dimethyl-3-phenylpropyl)amines: This method involves the intramolecular cyclization of N-(2,2-dimethyl-3-phenylpropyl)amines under basic conditions to form the aziridine ring.

    Ring-closure reactions: Aziridines can be synthesized by the ring-closure of appropriate precursors, such as the reaction of 2,2-dimethyl-3-phenylpropylamine with a halogenating agent like thionyl chloride or phosphorus tribromide.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used methods include:

    Batch reactors: These are used for small to medium-scale production, where the reactants are mixed and allowed to react over a specified period.

    Continuous flow reactors: These are used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-phenylaziridine undergoes various chemical reactions, including:

    Nucleophilic ring-opening reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.

    Oxidation reactions: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.

    Substitution reactions: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted phenyl derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reaction conditions: Mild to moderate temperatures, often in the presence of a catalyst or under basic conditions

Major Products Formed

    Substituted amines: Formed by nucleophilic ring-opening with amines

    Ethers and thioethers: Formed by nucleophilic ring-opening with alcohols and thiols

    Oxaziridines: Formed by oxidation reactions

Comparison with Similar Compounds

2,2-Dimethyl-3-phenylaziridine can be compared with other aziridines, such as:

    2-Phenylaziridine: Lacks the two methyl groups, making it less sterically hindered and more reactive.

    2,2-Dimethylaziridine: Lacks the phenyl group, making it less hydrophobic and less sterically hindered.

    3-Phenylaziridine: Lacks the two methyl groups, making it less sterically hindered and more reactive.

The uniqueness of this compound lies in its combination of steric hindrance and hydrophobicity, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

2,2-dimethyl-3-phenylaziridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-10(2)9(11-10)8-6-4-3-5-7-8/h3-7,9,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEWPHXVKWPHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326162
Record name NSC524930
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23040-89-3
Record name 2,2-Dimethyl-3-phenylaziridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023040893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC524930
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524930
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC524930
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethyl-3-phenylaziridine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE39R8U77U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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